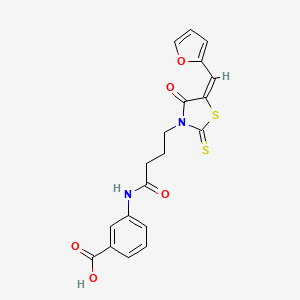
(E)-3-(4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)benzoic acid is a useful research compound. Its molecular formula is C19H16N2O5S2 and its molecular weight is 416.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(E)-3-(4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)benzoic acid is a thiazolidinone derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer and anti-inflammatory research. This compound features a complex structure that includes a furan moiety and a thiazolidinone framework, both of which are known to contribute to various pharmacological effects.
Chemical Structure
The compound can be represented by the following structure:
Biological Activity Overview
Research indicates that compounds with thiazolidinone structures, particularly those containing furan and oxo groups, exhibit significant biological activities. The biological activities of this compound can be summarized as follows:
-
Anticancer Activity :
- Several studies have demonstrated that thiazolidinone derivatives exhibit moderate to strong antiproliferative effects on various cancer cell lines. For instance, derivatives similar to this compound have shown activity against leukemia cell lines, with IC50 values indicating effective inhibition of cell growth at specific concentrations .
- A study highlighted that thiazolidinones can induce cell cycle arrest in the S-phase and affect DNA replication, which is critical in cancer treatment strategies .
-
Anti-inflammatory Properties :
- The compound has been noted for its potential anti-inflammatory effects, particularly through its interaction with leukocyte integrins, which play a role in inflammatory responses. Inhibition of these integrins has been linked to reduced severity in various inflammatory conditions .
- Experimental models have shown that related compounds can decrease leukocyte recruitment during inflammatory processes, suggesting a mechanism through which this compound may exert its effects .
Antiproliferative Activity
A detailed analysis of the antiproliferative activity of thiazolidinones reveals a structure-activity relationship (SAR) where modifications on the thiazolidinone ring significantly influence potency:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | K562 (Leukemia) | 14.7 | Induces apoptosis |
| Compound B | MCF-7 (Breast Cancer) | 7.0 | Microtubule stabilization |
| Compound C | A549 (Lung Cancer) | 5.89 | Cell cycle arrest |
The above table illustrates the varying degrees of effectiveness across different cancer cell lines, emphasizing the importance of structural modifications in enhancing biological activity.
Case Studies
- Case Study on Leukemia Cells :
- Case Study on Inflammatory Response :
特性
IUPAC Name |
3-[4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O5S2/c22-16(20-13-5-1-4-12(10-13)18(24)25)7-2-8-21-17(23)15(28-19(21)27)11-14-6-3-9-26-14/h1,3-6,9-11H,2,7-8H2,(H,20,22)(H,24,25)/b15-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJHXKBQPSIPYQO-RVDMUPIBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CCCN2C(=O)C(=CC3=CC=CO3)SC2=S)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)NC(=O)CCCN2C(=O)/C(=C\C3=CC=CO3)/SC2=S)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














